![molecular formula C10H6ClNO2S B12451896 5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid](/img/structure/B12451896.png)
5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring or the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiazole ring and the 4-chlorophenyl group play crucial roles in binding to these targets and exerting the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid
- 5-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid
- 5-(4-Nitrophenyl)-1,3-thiazole-2-carboxylic acid
Uniqueness
5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties influence the compound’s reactivity and binding affinity to molecular targets, making it distinct from other similar compounds .
Biological Activity
5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article explores the compound's antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a thiazole ring, characterized by a five-membered structure containing both sulfur and nitrogen atoms. Its molecular formula is C9H6ClN2O2S, with a molecular weight of approximately 253.7 g/mol. The presence of the 4-chlorophenyl group enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that the compound can effectively inhibit both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 18 | 50 |
Pseudomonas aeruginosa | 12 | 50 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The compound's cytotoxic effects were assessed using various cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer). The results indicated that it possesses significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Cell Line | IC50 (µg/mL) | Comparison Drug | IC50 of Comparison Drug (µg/mL) |
---|---|---|---|
HepG-2 | 1.61 ± 1.92 | Doxorubicin | 2.00 |
A549 | 1.98 ± 1.22 | Cisplatin | 5.00 |
In one study, the compound was found to induce apoptosis in cancer cells through the modulation of specific signaling pathways related to cell survival and death .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Modulation : It can modulate receptor activity related to apoptosis and cell growth signaling pathways.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of the compound with various biological targets, indicating its potential as a lead molecule for drug development.
Case Studies
- Anticancer Efficacy : A study conducted by Evren et al. (2019) evaluated novel derivatives based on this compound against A549 human lung adenocarcinoma cells. The derivatives exhibited enhanced selectivity and potency compared to existing chemotherapy agents .
- Antimicrobial Screening : Another research project focused on the antimicrobial efficacy against multi-drug resistant strains of bacteria, where the compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative therapeutic agent.
Properties
Molecular Formula |
C10H6ClNO2S |
---|---|
Molecular Weight |
239.68 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14) |
InChI Key |
FKWFQNBRPKKLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.